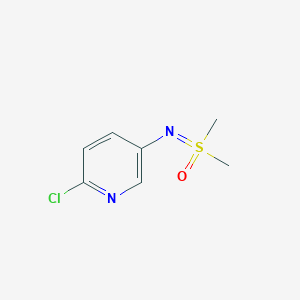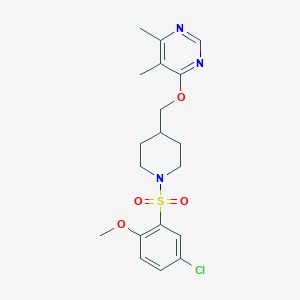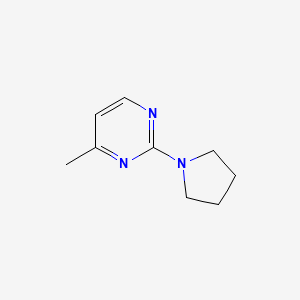
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol, also known as TFMB, is a fluorinated alcohol that has gained significant attention in scientific research due to its unique chemical properties. TFMB is a colorless liquid that is soluble in water and has a boiling point of 105°C. This compound has been widely used in the field of organic chemistry and biochemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The exact mechanism of action of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is not fully understood. However, it is believed that (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol interacts with cellular membranes and alters their physical properties. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol has been shown to increase the fluidity of lipid membranes, which may affect the activity of membrane-bound proteins and enzymes.
Biochemical and Physiological Effects:
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol can increase the activity of certain enzymes, such as lipases and esterases. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol has also been shown to have antioxidant properties and can protect cells from oxidative damage. In vivo studies have shown that (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol can reduce inflammation and improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol has several advantages as a reagent in laboratory experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is also a relatively inexpensive compound, making it an attractive option for researchers. However, (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol has some limitations as well. It has a low boiling point, which can make it difficult to use in high-temperature reactions. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is also highly reactive with certain compounds, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for the use of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol in scientific research. One potential application is in the field of drug delivery. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol has been shown to increase the permeability of cell membranes, which could be useful in the development of new drug delivery systems. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol could also be used in the synthesis of new materials with unique properties, such as self-assembling polymers. Finally, (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol could be used in the development of new diagnostic tools, such as biosensors and imaging agents.
Conclusion:
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is a versatile compound that has gained significant attention in scientific research due to its unique chemical properties. It has been widely used in the fields of organic chemistry and biochemistry, and has potential applications in pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the mechanism of action of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol and to explore its potential applications in various fields.
Métodos De Síntesis
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol can be synthesized through several methods, including the fluorination of 3,3,4,4-tetrafluorobutan-1-ol, the reaction of 2-methyl-2-butanol with hydrogen fluoride, and the reaction of 2-methyl-2-butene with hydrogen fluoride. The most commonly used method for the synthesis of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is the fluorination of 3,3,4,4-tetrafluorobutan-1-ol, which involves the reaction of the alcohol with a fluorinating agent such as sulfur tetrafluoride or hydrogen fluoride.
Aplicaciones Científicas De Investigación
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol has been extensively used in scientific research due to its potential applications in various fields. In the field of organic chemistry, (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol has been used as a solvent for the synthesis of various compounds. (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol has also been used as a reagent in the synthesis of chiral compounds due to its ability to act as a chiral auxiliary. In the field of biochemistry, (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol has been used as a stabilizer for proteins and enzymes, and as a cryoprotectant for cells and tissues.
Propiedades
IUPAC Name |
(2S)-3,3,4,4-tetrafluoro-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O/c1-3(2-10)5(8,9)4(6)7/h3-4,10H,2H2,1H3/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZOHYNPBCZNX-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2692191.png)




![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2692200.png)
![(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2692205.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2692207.png)

![2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2692209.png)


